3-Méthoxy-2,5-diméthylpyrazine

Vue d'ensemble

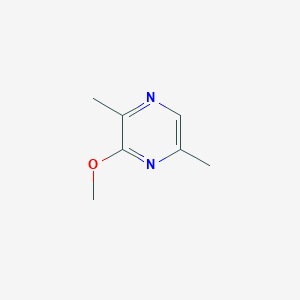

Description

3-Methoxy-2,5-dimethylpyrazine is an organic compound with the molecular formula C7H10N2O. It belongs to the class of pyrazines, which are characterized by a six-membered aromatic ring containing two nitrogen atoms at the 1,4-positions. This compound is known for its distinctive aroma and is often found in various natural sources, including plants and microorganisms .

Applications De Recherche Scientifique

3-Methoxy-2,5-dimethylpyrazine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a flavoring agent in food chemistry.

Biology: This compound is studied for its role in the biosynthesis of natural products and its interactions with biological systems.

Medicine: Research has explored its potential therapeutic properties, including antibacterial and anticancer activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Methoxy-2,5-dimethylpyrazine can be synthesized through several methods. One common approach involves the cyclization of α-aminoketones or α-aminoaldehydes. Another method includes the condensation of a 1,2-diketone with a 1,2-diamine . The reaction conditions typically require an acidic or basic catalyst and elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: In industrial settings, the production of 3-Methoxy-2,5-dimethylpyrazine often involves the use of large-scale reactors where the reactants are combined under controlled conditions. The reaction mixture is then purified using techniques such as distillation or chromatography to isolate the desired product .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Methoxy-2,5-dimethylpyrazine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyrazine N-oxides.

Reduction: Reduction reactions can convert it into different substituted pyrazines.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyrazine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyrazine N-oxides, while substitution reactions can produce a variety of alkylated or functionalized pyrazines .

Mécanisme D'action

The mechanism by which 3-Methoxy-2,5-dimethylpyrazine exerts its effects involves its interaction with various molecular targets and pathways. In biological systems, it can act as a ligand for specific receptors, modulating their activity. The exact pathways and targets depend on the context of its use, such as its role in flavor perception or its potential therapeutic effects .

Comparaison Avec Des Composés Similaires

- 3,5-Dimethyl-2-methoxypyrazine

- 2,3-Dimethyl-5-methoxypyrazine

- 2,5-Dimethyl-3-methoxypyrazine

Comparison: 3-Methoxy-2,5-dimethylpyrazine is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and sensory properties. Compared to its isomers, it may exhibit different reactivity and interactions in both chemical and biological contexts .

Activité Biologique

3-Methoxy-2,5-dimethylpyrazine is an alkylpyrazine known for its distinctive aroma and potential biological activities. This compound is one of the numerous pyrazines that have garnered interest due to their diverse roles in food chemistry, agriculture, and pharmacology. This article reviews the biological activity of 3-methoxy-2,5-dimethylpyrazine, focusing on its antimicrobial properties, effects on mammalian systems, and potential therapeutic applications.

3-Methoxy-2,5-dimethylpyrazine has a molecular formula of and a molar mass of approximately 135.18 g/mol. It is characterized by a methoxy group (-OCH₃) and two methyl groups on the pyrazine ring. Its structure contributes to its volatility and aroma, making it significant in flavor chemistry.

Antimicrobial Activity

Research indicates that 3-methoxy-2,5-dimethylpyrazine exhibits notable antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including Escherichia coli. The compound showed a significant reduction in bacterial colonies at concentrations as low as 0.6% after four hours of incubation, with complete bactericidal activity observed at 1.2% concentration .

Table 1: Antimicrobial Efficacy of 3-Methoxy-2,5-dimethylpyrazine

| Concentration (%) | Incubation Time (hours) | Bacterial Reduction (%) |

|---|---|---|

| 0.3 | 2 | Minimal |

| 0.6 | 4 | Significant |

| 1.2 | 6 | Complete |

Additionally, pyrazines have been shown to inhibit fungal growth. For instance, Bacillus pumilus-produced volatile products containing this compound significantly reduced the mycelial growth of Phaeomoniella chlamydospora by up to 67% at higher concentrations .

Effects on Mammalian Systems

3-Methoxy-2,5-dimethylpyrazine also influences mammalian physiological functions. In animal studies, it was found to enhance GABAergic activity in the central nervous system, which may contribute to its sedative effects . Furthermore, it has been noted to prolong therapeutic sleep induced by phenobarbital in mice . These findings suggest potential applications in sleep disorders or anxiety management.

Case Studies

In a notable case study involving wine production, researchers identified that certain pyrazines contribute to undesirable "musty" aromas in wines. The presence of 3-methoxy-2,5-dimethylpyrazine was linked to cork taint issues in bottled wines, emphasizing its significance in food quality control .

Another study focused on the biosynthesis of pyrazines by Bacillus subtilis strains isolated from natto fermentation processes highlighted the natural production of this compound under specific growth conditions . This suggests potential applications in enhancing flavors or aromas in fermented foods.

Propriétés

IUPAC Name |

3-methoxy-2,5-dimethylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-5-4-8-6(2)7(9-5)10-3/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYRGVELVPYDICQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=N1)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.